

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-nitropyridine

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B130787

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Bromo-2-methoxy-3-nitropyridine**, CAS number 152684-30-5. It details the compound's physicochemical properties, synthesis protocols, key applications, and the chemical principles that underpin its utility as a versatile building block in research and development.

Physicochemical Properties

5-Bromo-2-methoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative.^[1] Its key physical and chemical properties are summarized below, highlighting its identity as a stable, solid organic compound under standard conditions.^{[1][2]}

Property	Value	Reference
CAS Number	152684-30-5	[1][2][3][4][5][6]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₃	[2][3][4][5][6]
Molecular Weight	233.02 g/mol	[2][3][5]
Appearance	Light yellow to brown to dark green powder/crystal	[2]
Melting Point	88 - 92 °C	[2]
MDL Number	MFCD07374968	[2][4][5][6]
SMILES String	COc1ncc(Br)cc1--INVALID-LINK--=O	
InChI Key	YRVHFGOAEVWBNS-UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **5-Bromo-2-methoxy-3-nitropyridine**. While detailed NMR and IR spectra are not widely published, they are typically available from suppliers upon request.[7] Mass spectrometry data confirms the molecular weight of the compound.

Spectroscopic Data	Result	Reference
Mass Spectrometry	m/z: 233.0, 233.2 [M+H] ⁺ (ESI, positive ion mode)	[3]
¹ H-NMR	Data not publicly available. Inquire with supplier.	[5]
IR Spectroscopy	Data not publicly available.	

Synthesis and Purification

5-Bromo-2-methoxy-3-nitropyridine is primarily produced through synthetic organic chemistry techniques rather than being isolated from natural sources.^[1] The most common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.^[3]

Experimental Protocol: Synthesis from 5-bromo-2-chloro-3-nitropyridine

This protocol outlines a high-yield method for synthesizing the title compound.^[3]

Materials:

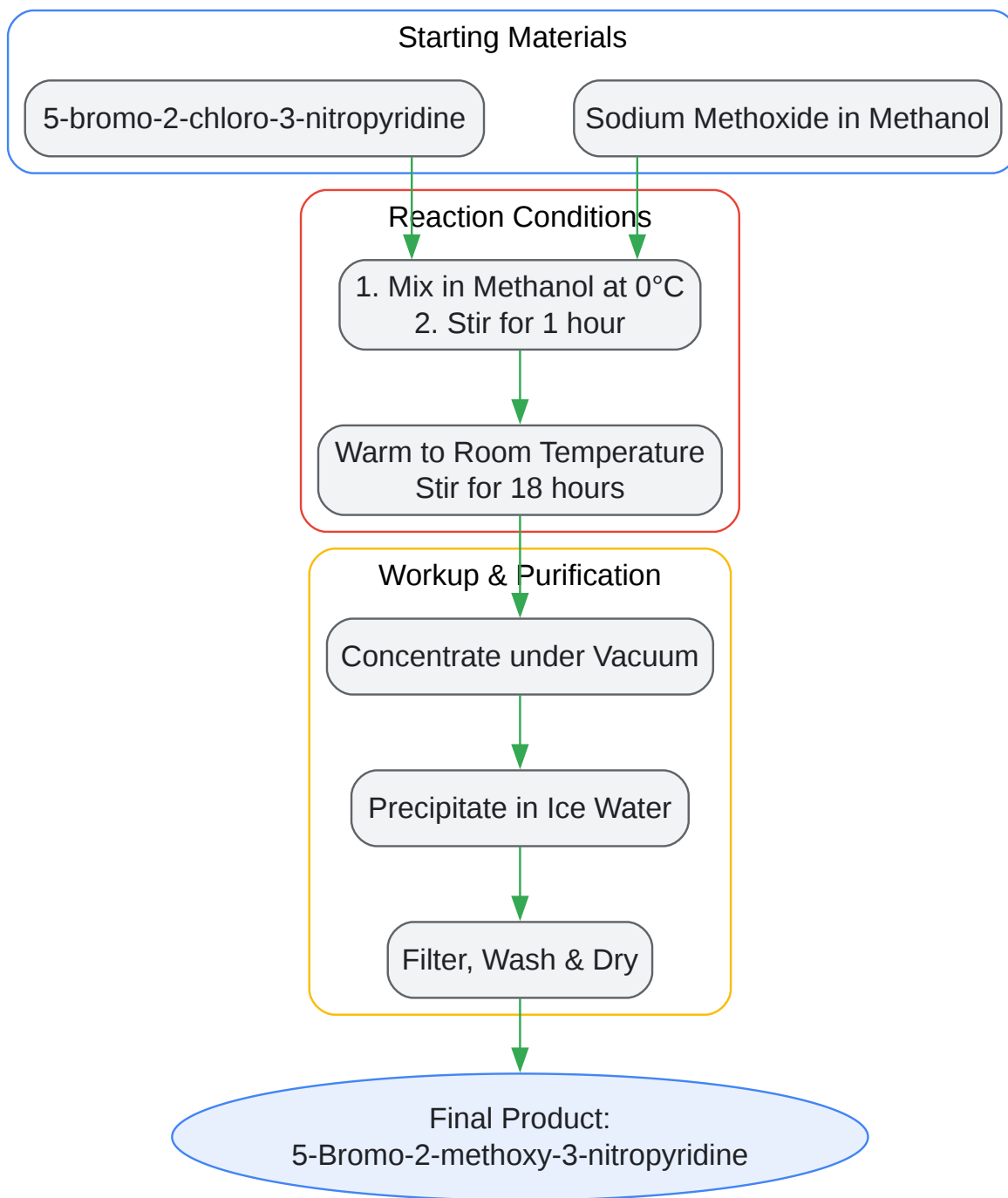
- 5-bromo-2-chloro-3-nitropyridine
- Sodium methoxide (25% w/w in methanol)
- Methanol
- Ice water
- Deionized water

Procedure:

- A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.^[3]
- A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the stirred reaction mixture over 10 minutes.^[3]
- The reaction mixture is stirred at 0 °C for 1 hour.^[3]
- The cooling bath is removed, and the mixture is allowed to warm to room temperature, followed by continuous stirring for 18 hours.^[3]
- The reaction volume is reduced to approximately half by concentration under vacuum.^[3]

- The concentrated mixture is poured into approximately 500 mL of ice water, which causes the product to precipitate.[3]
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum.[3]
- This procedure yields **5-bromo-2-methoxy-3-nitropyridine** as a pale yellow solid with a typical yield of 98%.[3]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.

Applications in Research and Development

5-Bromo-2-methoxy-3-nitropyridine is a versatile intermediate with significant applications in several key areas of chemical and pharmaceutical research.^[2] Its utility stems from the unique combination and arrangement of its functional groups, which provide multiple reactive sites for constructing more complex molecules.^[2]

- **Pharmaceutical Development:** The compound is a crucial building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.^[2] The pyridine scaffold is a privileged structure in medicinal chemistry, and this pre-functionalized derivative allows for the efficient creation of diverse molecular libraries for drug discovery.^[8]
- **Agrochemicals:** It serves as an important intermediate in the formulation of modern agrochemicals.^[2] Its structure can be incorporated into new pesticides and herbicides, contributing to the development of more effective crop protection solutions.^[2]
- **Material Science:** The electronic properties imparted by the nitro group and the pyridine ring make this compound a candidate for research into advanced materials, such as organic semiconductors for use in electronic devices and sensors.^[2]
- **Biochemical Research:** As a functionalized heterocycle, it is a valuable tool for synthesizing probes to study enzyme interactions and biological mechanisms, aiding advancements in biochemistry and molecular biology.

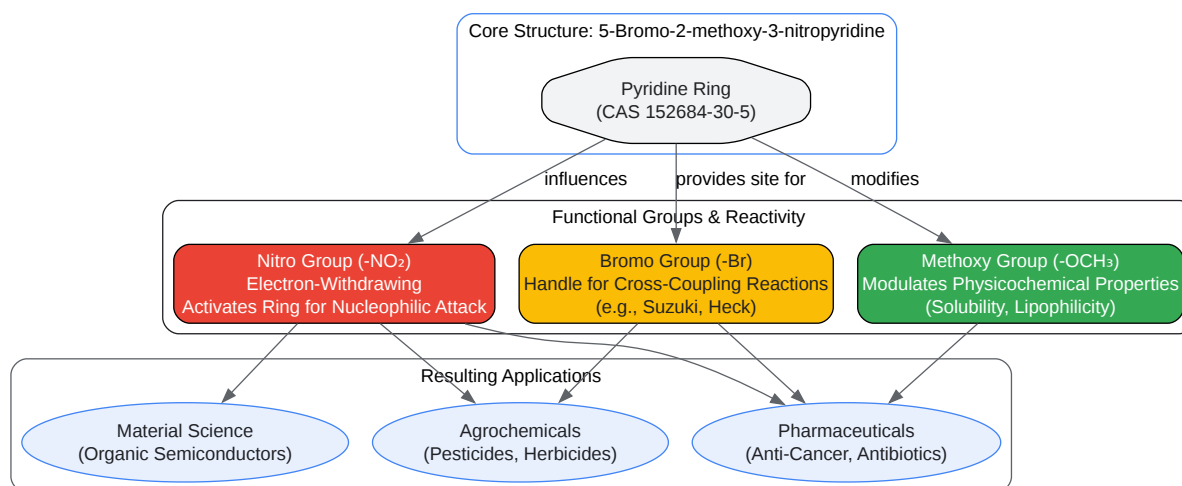
Chemical Reactivity and Synthetic Utility

The value of **5-Bromo-2-methoxy-3-nitropyridine** as a synthetic intermediate is a direct result of the reactivity conferred by its distinct functional groups. The interplay between the pyridine core and its substituents allows for a range of controlled chemical transformations.

- **Nitro Group (-NO₂):** As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyridine ring.^[9] This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, making it a key feature for subsequent synthetic modifications.^[9]

- **Bromo Group (-Br):** The bromine atom serves as an excellent synthetic handle. It is a good leaving group in nucleophilic substitution reactions and, critically, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).^[10] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.^[10]
- **Methoxy Group (-OCH₃):** The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability.^{[11][12]} In medicinal chemistry, the strategic placement of methoxy groups can enhance ligand-target binding and improve a drug candidate's overall pharmacokinetic profile.^{[11][12]}

Diagram of Structural-Functional Relationships



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Caption: Logical relationships between the compound's structure and its applications.

Safety Information

5-Bromo-2-methoxy-3-nitropyridine is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

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